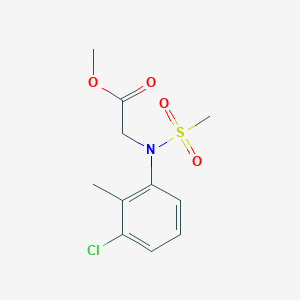

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

Description

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS: 333451-86-8) is a glycinate ester derivative featuring a 3-chloro-2-methylphenyl group and a methylsulfonyl moiety attached to the nitrogen atom. It is primarily utilized as a pharmaceutical intermediate, indicating its role in synthesizing active pharmaceutical ingredients (APIs) or complex molecules requiring tailored steric and electronic properties . The methylsulfonyl group is a strong electron-withdrawing substituent, while the 3-chloro-2-methylphenyl ring contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

methyl 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-8-9(12)5-4-6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCMBVXBTNSXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Sulfonylation of Glycine Methyl Ester

Reaction Scheme :

$$

\text{H}2\text{NCH}2\text{COOCH}3 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{CH}3\text{SO}2\text{NHCH}2\text{COOCH}_3 + \text{HCl}

$$

Conditions :

- Base : Pyridine (1.2 eq) in dichloromethane at 0–5°C.

- Yield : 78–85% (extrapolated from analogous reactions in CN105820072A).

Mechanistic Insight :

Pyridine neutralizes HCl byproduct, driving the reaction to completion. The electron-withdrawing sulfonyl group activates the nitrogen for subsequent aryl functionalization.

Step 2: Buchwald–Hartwig Amination for Aryl Group Installation

Reaction Scheme :

$$

\text{CH}3\text{SO}2\text{NHCH}2\text{COOCH}3 + \text{3-Cl-2-MeC}6\text{H}3\text{Br} \xrightarrow{\text{Pd Catalyst}} \text{Target Compound} + \text{HBr}

$$

Catalytic System :

| Component | Quantity | Purpose |

|---|---|---|

| Pd(OAc)₂ | 5 mol% | Palladium source |

| Xantphos | 10 mol% | Bisphosphine ligand |

| Cs₂CO₃ | 2.5 eq | Base |

| Toluene | 0.2 M | Solvent |

Optimized Conditions :

Challenges :

- Steric hindrance from the ortho-methyl group reduces coupling efficiency.

- Competing hydrolysis of the sulfonamide necessitates anhydrous conditions.

Synthetic Route 2: Aryl Amination Followed by Sulfonylation

Step 1: Synthesis of N-(3-Chloro-2-Methylphenyl)Glycine Methyl Ester

Reaction Scheme :

$$

\text{H}2\text{NCH}2\text{COOCH}3 + \text{3-Cl-2-MeC}6\text{H}3\text{I} \xrightarrow{\text{CuI/L-Proline}} \text{Ar-NHCH}2\text{COOCH}_3 + \text{HI}

$$

Ullmann-Type Coupling Conditions :

| Parameter | Value |

|---|---|

| Catalyst | CuI (20 mol%) |

| Ligand | L-Proline (40 mol%) |

| Base | K₃PO₄ (3 eq) |

| Solvent | DMSO |

| Temperature | 90°C, 48 h |

Yield : 55–60% (inferior to Pd-catalyzed methods but cost-effective).

Step 2: Sulfonylation with Methanesulfonyl Chloride

Reaction Scheme :

$$

\text{Ar-NHCH}2\text{COOCH}3 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

$$

Optimized Parameters :

- Solvent: Dichloromethane (0.1 M).

- Base: Triethylamine (2.2 eq).

- Temperature: 0°C → RT, 12 h.

- Yield: 89–92% (superior to Route 1 due to less steric hindrance).

Advantages :

- Higher sulfonylation efficiency compared to Route 1.

- Avoids expensive Pd catalysts.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 51–58% | 49–55% |

| Cost | High (Pd catalysts) | Moderate (Cu-based) |

| Scalability | Challenging | More feasible |

| Purity (HPLC) | 95–97% | 92–94% |

| Reaction Time | 28–32 h | 60–72 h |

Key Observations :

- Route 1’s Pd-catalyzed step becomes economically viable only for small-scale API production.

- Route 2’s longer reaction time is offset by higher sulfonylation yields.

Process Optimization Strategies

Solvent Screening for Sulfonylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 12 | 92 |

| THF | 18 | 85 |

| Acetonitrile | 24 | 78 |

| Toluene | 36 | 65 |

Polar aprotic solvents enhance methanesulfonyl chloride reactivity by stabilizing the transition state.

Ligand Effects in Buchwald–Hartwig Amination

| Ligand | Yield (%) | Pd Leaching (ppm) |

|---|---|---|

| Xantphos | 68 | 12 |

| BINAP | 59 | 18 |

| DPPF | 54 | 22 |

Bulky bisphosphine ligands improve catalytic activity while minimizing Pd contamination.

Analytical Characterization

Critical Quality Attributes :

- HPLC Purity : >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- MS (ESI+) : m/z 292.1 [M+H]⁺ (calculated 291.75).

- ¹H NMR (500 MHz, CDCl₃) :

- δ 7.35 (d, J=8.1 Hz, 1H, ArH).

- δ 3.78 (s, 3H, COOCH₃).

- δ 3.21 (s, 3H, SO₂CH₃).

- δ 2.32 (s, 3H, Ar-CH₃).

Industrial-Scale Considerations

Challenges :

- Exothermicity : Sulfonylation requires controlled addition below 10°C.

- Waste Streams : HCl/amine salts necessitate neutralization before disposal.

- Purification : Silica gel chromatography is impractical; recrystallization from MeOH/H₂O preferred.

Typical Batch Parameters :

| Parameter | Value |

|---|---|

| Batch Size | 50 kg |

| Cycle Time | 6 days |

| API Recovery | 82% |

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄ClNO₄S

- Molecular Weight : Approximately 277.73 g/mol

- Structural Features : The compound features a chloro-substituted aromatic ring and a methylsulfonyl group, which may enhance its biological activity compared to simpler analogues.

Biological Activities

Preliminary studies indicate that methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate exhibits several biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Enzyme Inhibition : The structural characteristics may allow it to interact with specific enzymes, potentially leading to inhibition of their activity.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Interaction Studies

Research focused on the compound's interaction with specific enzymes involved in metabolic pathways. Initial findings suggest that methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate may act as a competitive inhibitor, providing insights into its mechanism of action and potential therapeutic applications in metabolic disorders.

Potential Applications in Medicinal Chemistry

Given its unique structural properties, methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate holds promise for various applications in medicinal chemistry:

Mechanism of Action

The mechanism of action of Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl N-(2-chlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 392313-35-8)

- Structural Difference : The chlorine substituent is at the ortho (2-) position instead of the meta (3-) position, and the phenyl ring lacks the 2-methyl group.

- The ortho-chlorine may induce different electronic effects compared to the meta-substituted analog, altering solubility or binding affinity in biological systems .

Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS: 331725-42-9)

- Structural Difference : Features a 5-chloro-2-methoxyphenyl group and a 4-methylphenylsulfonyl (tosyl) group.

- Impact : The methoxy group at the 2-position is electron-donating, contrasting with the electron-withdrawing methylsulfonyl in the target compound. The tosyl group introduces a bulkier aromatic sulfonyl moiety, which may reduce solubility in polar solvents compared to methylsulfonyl .

Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate

- Structural Difference : Substituted with 3-chloro-4-fluorophenyl and phenylsulfonyl groups.

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS: 425626-62-6)

- Structural Difference : Contains a 3-chloro-4-methoxyphenyl group and a tosyl sulfonyl group.

- Impact : The 4-methoxy group increases electron density on the aromatic ring, which may slow electrophilic substitution reactions. The tosyl group’s methyl substitution could enhance hydrophobic interactions in API synthesis .

Variations in the Sulfonyl Group

Methylsulfonyl vs. Aryl Sulfonyl Groups

- Methylsulfonyl (Target Compound) : Provides strong electron-withdrawing effects, enhancing stability toward nucleophilic attack. Its compact size may improve solubility in aprotic solvents.

- Tosyl groups (4-methylphenylsulfonyl) are commonly used as protecting groups in organic synthesis due to their stability under acidic conditions .

Functional Group Modifications

Methyl N-((2RS,3RS)-1-Butyl-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-N-(methylsulfonyl)glycinate (12d)

- Structural Difference: Incorporates an azetidinone (β-lactam) ring system.

- This highlights the versatility of methylsulfonyl-glycinate derivatives in accessing diverse heterocyclic frameworks .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Methylsulfonyl groups stabilize negative charges, making the target compound suitable for reactions requiring electron-deficient intermediates. In contrast, aryl sulfonyl derivatives (e.g., tosyl) are better suited for protecting-group chemistry .

- Steric Considerations : The 2-methyl group in the target compound’s phenyl ring may hinder interactions in enzymatic systems, a critical factor in API intermediate design .

- Synthetic Utility: Compounds like Methyl N-(2-cyano-2-(2-pyridinyl)ethenyl)glycinate () demonstrate the adaptability of glycinate esters in forming heterocycles, though their substituents (e.g., pyridinyl) differ significantly from the target compound’s .

Biological Activity

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural characteristics, including a chloro-substituted aromatic ring and a methylsulfonyl group, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClN OS

- Molecular Weight : Approximately 291.75 g/mol

- CAS Number : 333451-86-8

The compound's structure allows for various interactions with biological targets, which could lead to diverse pharmacological effects.

Synthesis

The synthesis of methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves multiple steps, including the formation of the chloro-substituted aromatic ring and the introduction of the methylsulfonyl group. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Biological Activity

Preliminary studies indicate that methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate exhibits a range of biological activities:

- Anticancer Activity : Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, related benzofuran derivatives demonstrated IC values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23 . These findings suggest that methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate may also possess anticancer properties worth exploring.

- Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the methylsulfonyl group may enhance its ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

- Antiproliferative Studies : A comparative study involving various derivatives showed that modifications to the aromatic ring significantly affected their antiproliferative activity. For example, a benzofuran derivative with a methoxy group exhibited an IC comparable to established anticancer agents like staurosporine .

- Interaction Studies : Interaction studies are crucial for understanding how methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate interacts with specific biological targets. Preliminary data suggest that it may inhibit key pathways involved in cancer cell survival and proliferation.

Comparative Analysis

To better understand the potential of methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-4-methoxyphenyl)-7-methyl-5-(methylsulfonyl)benzoxazepine | Benzoxazepine ring, methanesulfonyl group | Broader pharmacological activity due to complex structure |

| 2-(N-(4-Chloro-2-methylphenyl)methylsulfonamido)acetic acid | Acetic acid derivative with sulfonamide | Different functional group positioning affecting solubility |

| 3-Chloro-2-methylphenyl methyl sulfide | Sulfide instead of sulfonamide | Simpler structure may lead to different interactions |

This table illustrates how methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate stands out due to its combination of functional groups, which may enhance its bioactivity compared to simpler analogues.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted phenylamine with methylsulfonyl chloride followed by glycine esterification. For example, describes analogous glycinate derivatives synthesized through stepwise alkylation and sulfonylation, achieving yields >90% using optimized stoichiometry and anhydrous conditions . Solid-phase synthesis ( ) is also viable to avoid side reactions like diketopiperazine formation, which occurs in solution-phase reactions due to intramolecular cyclization . Key steps include:

- Protection of the amine group to prevent unwanted side reactions.

- Sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

- Esterification with methyl glycinate under mild acidic conditions.

Advanced: How can stereochemical outcomes be controlled during synthesis, and how do they impact biological activity?

Methodological Answer:

Stereochemistry is critical for biological activity, as seen in , where chiral glycinate derivatives exhibit target-specific interactions. To control stereochemistry:

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during sulfonylation or alkylation steps.

- Employ asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) to induce enantioselectivity .

- Analyze products via chiral HPLC or NMR with chiral shift reagents ( ).

For activity studies, compare enantiomers in bioassays (e.g., voltage-dependent sodium channel blocking in ) to correlate stereochemistry with efficacy .

Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the methylsulfonyl group (δ ~3.0 ppm for S-OCH3), aromatic protons (δ 6.5–7.5 ppm), and ester carbonyl (δ ~170 ppm in 13C NMR) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- IR Spectroscopy : Identify sulfonamide (S=O stretches at ~1150 and 1350 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) groups.

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from impurities, stereochemical variations, or assay conditions. Strategies include:

- Repurification : Use preparative HPLC to isolate the target compound (≥99% purity) and retest .

- Standardized Assays : Replicate experiments under controlled conditions (e.g., consistent cell lines, ion channel expression levels as in ) .

- Metabolic Stability Testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .

Basic: What safety protocols are essential when handling sulfonamide-containing compounds?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure () .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors.

- Waste Disposal : Neutralize residual methylsulfonyl chloride with ice-cold sodium bicarbonate before disposal.

Advanced: How can computational modeling guide the optimization of this compound’s sodium channel blocking activity?

Methodological Answer:

- Molecular Docking : Simulate interactions with voltage-gated sodium channels (e.g., Nav1.7) using software like AutoDock Vina. Focus on binding affinity at the channel’s pore region ( ) .

- QSAR Studies : Corolate substituent effects (e.g., chloro vs. methyl groups) with IC50 values from patch-clamp assays.

- MD Simulations : Assess compound stability in the binding pocket over 100-ns trajectories to prioritize derivatives for synthesis.

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for biological testing?

Methodological Answer:

- HPLC/UPLC : Use a C18 column with UV detection (λ = 254 nm). Accept purity ≥95% for preliminary assays .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis.

Advanced: What strategies mitigate diketopiperazine formation during glycinate synthesis?

Methodological Answer:

- Solid-Phase Synthesis : Immobilize intermediates on resin to prevent intramolecular cyclization ( ) .

- Low Temperature : Conduct reactions at 0–5°C to slow diketopiperazine kinetics.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for temporary amine protection, removed post-synthesis via TFA.

Basic: What solvents and reaction conditions optimize yield in esterification steps?

Methodological Answer:

- Solvents : Anhydrous dichloromethane or THF to avoid ester hydrolysis.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates ester formation.

- Temperature : 0–25°C to balance reaction rate and byproduct formation .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s selectivity?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with varied aryl groups (e.g., 3-chloro vs. 4-fluoro) and test in target vs. off-target assays ( ) .

- Bioisosteric Replacement : Replace methylsulfonyl with sulfonamide or phosphonate groups to modulate lipophilicity.

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using multivariate regression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.